Methyl 6-cyanobenzo[b]thiophene-2-carboxylate
Overview
Description
Methyl 6-cyanobenzo[b]thiophene-2-carboxylate is a chemical compound belonging to the class of benzo[b]thiophene derivatives. This compound is characterized by the presence of a methyl ester group, a cyano group, and a benzo[b]thiophene core. It is used in various scientific research applications due to its unique chemical properties and potential biological activities .
Mechanism of Action
Target of Action
The primary targets of Methyl 6-cyanobenzo[b]thiophene-2-carboxylate are currently unknown . This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . Understanding these effects is crucial for predicting the compound’s potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-cyanobenzo[b]thiophene-2-carboxylate typically involves the condensation of benzo[b]thiophene derivatives with appropriate reagents. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or ammonium acetate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-cyanobenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzo[b]thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzo[b]thiophene derivatives .
Scientific Research Applications
Methyl 6-cyanobenzo[b]thiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of materials with specific electronic properties, such as organic semiconductors and light-emitting diodes (OLEDs)
Comparison with Similar Compounds
Similar Compounds
- Benzo[b]thiophene-2-carboxylic acid methyl ester
- Methyl thianaphthene-2-carboxylate
- 2-Cyanobenzo[b]thiophene
Uniqueness
Methyl 6-cyanobenzo[b]thiophene-2-carboxylate is unique due to the presence of both a cyano group and a methyl ester group, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
methyl 6-cyano-1-benzothiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO2S/c1-14-11(13)10-5-8-3-2-7(6-12)4-9(8)15-10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZLWSCTNQNCPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50452616 | |
Record name | Methyl 6-cyanobenzo[b]thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50452616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146137-95-3 | |
Record name | Methyl 6-cyanobenzo[b]thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50452616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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